molecular formula C13H21Cl2F3N2O B1521467 N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride CAS No. 1185297-54-4

N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride

Cat. No. B1521467
M. Wt: 349.22 g/mol
InChI Key: KDIMWUARKBLYGB-UHFFFAOYSA-N
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Description

“N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride” is a chemical compound with the CAS Number: 1185297-54-4 . It has a molecular weight of 349.22 . The IUPAC name for this compound is N-{2-[4-amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19F3N2O.2ClH/c1-3-18(4-2)7-8-19-10-5-6-12(17)11(9-10)13(14,15)16;;/h5-6,9H,3-4,7-8,17H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 349.22 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I have.

Scientific Research Applications

Antiulcer Applications

A compound named KW-5805, showing structural complexity similar to the chemical , has been studied for its antiulcer properties. It was found effective in increasing gastric mucus and stimulating defensive factors such as glucosamine-synthesizing enzymes in animal studies. A clinical study evaluated its tolerability and pharmacokinetics, finding it well-tolerated and not associated with any clinically significant effects on vital signs, ECG, or laboratory investigations (Uckert, 1989).

Chemotherapy Augmentation

N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE; tesmilifene) has been studied for its potential to augment chemotherapy cytotoxicity. A phase III trial involving DPPE combined with doxorubicin for treating metastatic or recurrent breast cancer showed statistically superior overall survival compared to doxorubicin alone, suggesting DPPE's potential in enhancing chemotherapy efficacy (Reyno, 2004).

Metabolism of Dietary Polyphenols

Research on ellagitannins (ETs), dietary polyphenols containing ellagic acid subunits with antioxidant and cancer chemopreventive activities, involved compounds structurally related to the chemical . The study focused on the metabolism of ETs and identified urolithin B as a biomarker of human exposure to dietary ETs, providing insights into the metabolism of complex compounds in the human body (Cerdá, 2005).

Environmental and Endocrine Disruption Studies

Compounds structurally related to the chemical have also been investigated in the context of environmental health. Studies have explored the presence and effects of environmental contaminants like DEHP, a plasticizer, and its metabolites in various conditions, such as pregnancy and during the neonatal period, highlighting concerns about phthalate exposure and its association with shorter pregnancy durations (Latini, 2003).

Neurological Impact Studies

Research on orphenadrine, a compound with central and peripheral anticholinergic properties, has been conducted to understand its impact on neurological health. A case study reported its potential to cause profound toxicity in children after ingestion, leading to symptoms like hallucinations and severe agitation (Garza, 2000).

Safety And Hazards

The compound is labeled as an irritant . For more detailed safety and hazard information, one should refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-[2-(diethylamino)ethoxy]-2-(trifluoromethyl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N2O.2ClH/c1-3-18(4-2)7-8-19-10-5-6-12(17)11(9-10)13(14,15)16;;/h5-6,9H,3-4,7-8,17H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIMWUARKBLYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC(=C(C=C1)N)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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